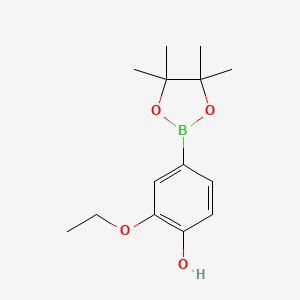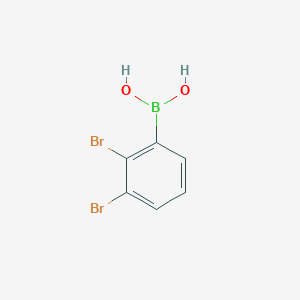
N-(5-bromopyridin-3-yl)-2-methylpropanamide
Descripción general
Descripción
“N-(5-Bromopyridin-3-yl)acetamide” is a synthetic chemical compound with a CAS Number of 15862-46-1 . It has a linear formula of C7H7BrN2O and a molecular weight of 215.05 . This compound is known for its ability to bind to specific receptors in the body, making it a valuable tool for studying the mechanisms of various biological processes.
Synthesis Analysis
The synthesis pathway for a similar compound, “N-[2-[(5-bromopyridin-3-yl)amino]ethyl]acetamide”, involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent.
Molecular Structure Analysis
The InChI Code for “N-(5-Bromopyridin-3-yl)acetamide” is 1S/C7H7BrN2O/c1-5(11)10-7-2-6(8)3-9-4-7/h2-4H,1H3,(H,10,11) .
Physical And Chemical Properties Analysis
“N-(5-Bromopyridin-3-yl)acetamide” has a molecular weight of 215.05 and is a solid at room temperature .
Aplicaciones Científicas De Investigación
Radioligand Synthesis for Imaging Applications : A study by Gao, Wang, & Zheng (2016) discusses the synthesis of MK-1064, a compound similar in structure to N-(5-bromopyridin-3-yl)-2-methylpropanamide, used as a PET radioligand for imaging orexin-2 receptors. This highlights the compound's potential in diagnostic imaging and neuroscientific research.
Antifungal Properties : Research by Zhu et al. (2016) on bromopyrrole alkaloids, which are structurally related to N-(5-bromopyridin-3-yl)-2-methylpropanamide, revealed significant antifungal activity. This suggests potential applications in developing new antifungal agents.
Synthesis of Pharmaceutical Compounds : Hirokawa, Horikawa, & Kato (2000) describe an efficient synthesis method for a compound structurally related to N-(5-bromopyridin-3-yl)-2-methylpropanamide, underscoring the importance of such compounds in pharmaceutical synthesis Hirokawa, Horikawa, & Kato (2000).
Pharmacokinetics and Tissue Distribution Studies : Kim et al. (2008) explored the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, which shares a similar pyridine structure with N-(5-bromopyridin-3-yl)-2-methylpropanamide. This study is relevant for understanding the drug distribution and metabolism in the body Kim et al. (2008).
Chemistry of Pyridine Derivatives : Scrimin, Cavicchioni, D'angeli, Goldblum, & Maran (1988) researched the solvolytic behavior of oxazolidinones and spiro-oxazolidinones, derivatives of 2-bromo-2-methylpropanamides, indicating the compound's relevance in synthetic organic chemistry Scrimin et al. (1988).
Safety And Hazards
Propiedades
IUPAC Name |
N-(5-bromopyridin-3-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6(2)9(13)12-8-3-7(10)4-11-5-8/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXFLSIXGWLLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-3-yl)-2-methylpropanamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

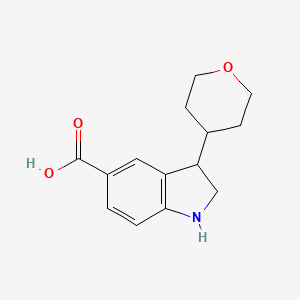
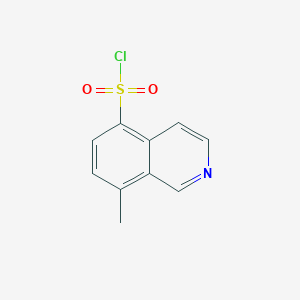
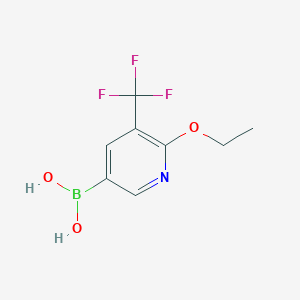
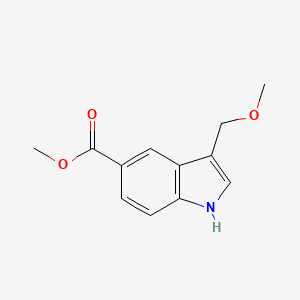

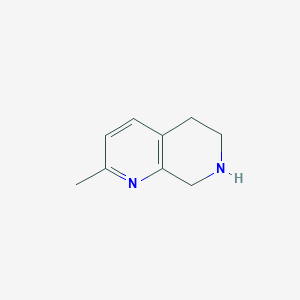
![3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole](/img/structure/B1429049.png)
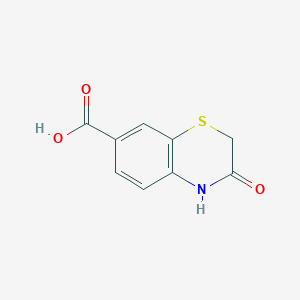
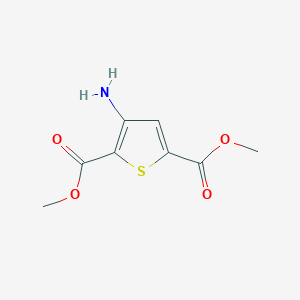
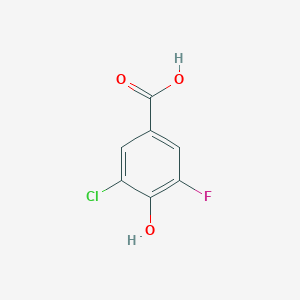
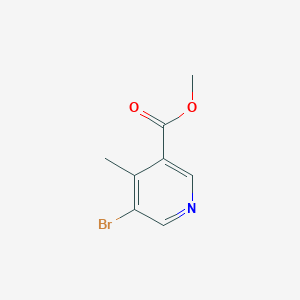
![example 31 (24) [WO2012005227]](/img/structure/B1429059.png)
